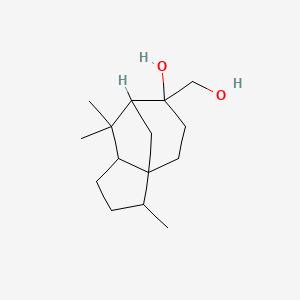![molecular formula C48H93NO10 B1162676 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide CAS No. 606125-07-9](/img/structure/B1162676.png)
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is a complex organic compound belonging to the class of glycosphingolipids. These compounds are characterized by the presence of a saccharide moiety glycosidically attached to a sphingoid base . Glycosphingolipids play crucial roles in cellular processes, including cell-cell communication and signal transduction.
Métodos De Preparación
The synthesis of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The synthetic route typically starts with the preparation of the sphingoid base, followed by glycosylation with the appropriate saccharide moiety. The final step involves the formation of the amide bond with the fatty acid .
Análisis De Reacciones Químicas
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the octadec-8-en-2-yl chain can be reduced to form a saturated chain.
Aplicaciones Científicas De Investigación
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide has several scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid synthesis and reactivity.
Biology: It plays a role in studying cell membrane structure and function, as glycosphingolipids are essential components of cell membranes.
Medicine: It is investigated for its potential therapeutic effects in treating diseases related to glycosphingolipid metabolism.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves its interaction with specific molecular targets and pathways. Glycosphingolipids are known to participate in cell signaling by interacting with receptors and enzymes on the cell surface. They can modulate signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is unique among glycosphingolipids due to its specific structure and functional groups. Similar compounds include:
Gangliosides: Glycosphingolipids with one or more sialic acid residues.
Cerebrosides: Glycosphingolipids with a single sugar residue.
Propiedades
Número CAS |
606125-07-9 |
|---|---|
Fórmula molecular |
C48H93NO10 |
Peso molecular |
844.3 g/mol |
Nombre IUPAC |
(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
Clave InChI |
QZNIVVAKPLIDJX-BSLJDOEJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





